Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate
Description
Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
ethyl 2-(4-methylthiadiazol-5-yl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S2/c1-4-12-7(11)6(3)13-8-5(2)9-10-14-8/h6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGJACVLEUVBHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=C(N=NS1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiocarbamide Derivatives
The foundational step involves converting thiocarbamide precursors into the thiadiazole ring. As detailed in EP0104403B1, 4-methyl-1,2,3-thiadiazole-5-thiol is synthesized via oxidative cyclization of 4-methyl-thiocarbamide using sodium nitrite (NaNO₂) in hydrochloric acid (HCl). The reaction proceeds as follows:
$$
\text{4-Methyl-thiocarbamide} + \text{NaNO}_2 \xrightarrow{\text{HCl}} \text{4-Methyl-1,2,3-thiadiazole-5-thiol} + \text{Byproducts}
$$
Key conditions include maintaining temperatures between 0–5°C during nitrosation to prevent over-oxidation. The thiol intermediate is isolated via aqueous workup, achieving purities >90% as confirmed by thin-layer chromatography (TLC).
Reaction Optimization and Challenges
Optimizing cyclization efficiency requires strict stoichiometric control of NaNO₂ to avoid diazonium salt decomposition. Excess HCl accelerates nitrosation but risks hydrolyzing the thiadiazole ring. Pilot-scale trials reported in CN103772315A suggest that replacing HCl with acetic acid moderates reactivity, improving yields to 78%. However, this modification remains untested for 4-methyl derivatives specifically.
Alkylation of 5-Thiol Group with Ethyl 2-Bromopropanoate
Nucleophilic Substitution Mechanism
The thiolate anion, generated in situ using bases like potassium carbonate (K₂CO₃), displaces bromide from ethyl 2-bromopropanoate in a nucleophilic substitution (SN2) reaction. A representative procedure involves:
- Dissolving 4-methyl-1,2,3-thiadiazole-5-thiol (1 equiv) in anhydrous dimethylformamide (DMF).
- Adding K₂CO₃ (1.2 equiv) and ethyl 2-bromopropanoate (1.1 equiv).
- Refluxing at 80°C for 12 hours under nitrogen.
The crude product is purified via silica gel chromatography, yielding Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate in 65–70% yield.
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) enhance thiolate nucleophilicity but may induce ester hydrolysis. Alternatives like ethanol or tetrahydrofuran (THU) reduce side reactions but require longer reaction times. Tributylamine as a base in ethanol at 60°C achieves comparable yields (68%) while simplifying purification.
Alternative Synthetic Routes
Thiocyanate-Mediated Cyclization
CN103772315A discloses a one-step thiazole synthesis using ammonium thiocyanate and 2-chloroacetoacetic ester. Adapting this for thiadiazoles remains speculative but could involve:
$$
\text{2-Chloroacetoacetic ester} + \text{NH₄SCN} \xrightarrow{\Delta} \text{Thiadiazole intermediate}
$$
Heating at 160°C for 3 hours facilitates cyclization, though product validation for 4-methyl derivatives is absent.
One-Pot Approaches
Hypothetical one-pot methods combining cyclization and alkylation steps could reduce isolation losses. For instance, sequential addition of NaNO₂, HCl, and ethyl 2-bromopropanoate in a single reactor might streamline production. However, competing reactions between nitrosating agents and alkyl halides pose significant challenges.
Comparative Analysis of Methodologies
| Method | Steps | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclization-Alkylation | 2 | 65–70 | High purity, scalable | Multi-step purification |
| Thiocyanate Route | 1 | N/A | Theoretical simplicity | Unvalidated for thiadiazoles |
| One-Pot Synthesis | 1 | N/A | Reduced processing time | Reaction interference risks |
The cyclization-alkylation route remains the most reliable, whereas alternative methods require further experimentation to assess feasibility.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfur atom in the thioether group serves as a nucleophilic site, enabling substitution reactions.
Key Findings:
-
Reaction with alkyl halides : In methanol under reflux, the compound reacts with 1,1-diethoxyethyl bromide to form alkylated intermediates. This proceeds via nucleophilic attack of the sulfur on the electrophilic carbon of the alkyl halide .
-
Solvent dependency : Methanol and DMF are optimal solvents for such substitutions, while polar aprotic solvents like acetone yield lower efficiency .
Example Reaction:
Conditions: Triethylamine as base, 3–8 hours .
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid.
Key Findings:
-
Basic hydrolysis : Treatment with sodium methoxide in methanol at room temperature yields 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoic acid (CID 4314664) .
-
Acidic hydrolysis : Dilute hydrochloric acid (1%) at ambient temperature also cleaves the ester group but requires extended reaction times (17+ hours) .
Example Reaction:
Yield: >90% under optimized conditions .
Acylation Reactions
The sulfur and nitrogen atoms in the thiadiazole ring participate in acylation.
Key Findings:
-
Chloroacetyl chloride : Reacts with the thiadiazole sulfur in DMF at 0°C, forming chloroacetamide derivatives (e.g., compound 3b ) .
-
Reagent specificity : Triethylamine is critical for deprotonation, while stronger bases like NaOH inhibit product formation .
Example Reaction:
Yield: 61–93% depending on substituents .
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles.
Key Findings:
-
With potassium isothiocyanate (KSCN) : In DMF at 100°C, cyclization yields thiazole derivatives (e.g., 6a–c ) .
-
Solvent-dependent outcomes : In acetonitrile, imidazole derivatives (e.g., 5a–c ) form instead .
Example Reaction:
Mechanism: Intramolecular nucleophilic attack followed by ring closure .
Comparative Reaction Conditions
Mechanistic Insights
Scientific Research Applications
Chemistry
Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in organic synthesis due to the reactivity of the thiadiazole ring.
Biology
The compound exhibits potential antimicrobial and antifungal activities. Research indicates that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for new antibiotic development. For instance, studies have shown that derivatives of thiadiazoles possess significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Medicine
Ongoing research is investigating its potential as an anticancer agent . This compound may interact with specific biological targets to inhibit cancer cell proliferation. Preliminary studies suggest that it can disrupt essential biological pathways involved in tumor growth.
Industry
In industrial applications, this compound is explored for developing new materials with specific properties such as polymers or coatings. Its unique chemical structure allows for modifications that can enhance material performance .
Data Table: Comparative Analysis of Biological Activities
Case Study 1: Antimicrobial Activity
In a study published in Chemistry & Biology Interface, researchers synthesized derivatives of thiadiazoles and tested their antimicrobial properties against various strains. This compound derivatives showed promising results against Bacillus subtilis and Aspergillus niger, indicating potential for development as therapeutic agents .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of thiadiazole derivatives highlighted this compound's ability to inhibit cell growth in several cancer lines. The study concluded that compounds with similar structures could be further developed into effective anticancer drugs .
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Uniqueness
Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate is unique due to its specific ester functional group and the presence of the thiadiazole ring. This combination of structural features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate, and how are intermediates purified?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting a thiol-containing intermediate (e.g., 4-methyl-1,2,3-thiadiazol-5-thiol) with ethyl 2-bromopropanoate in the presence of a base (e.g., KOH or Cs₂CO₃) under reflux in anhydrous ethanol . Purification involves column chromatography using ethyl acetate/petroleum ether gradients to isolate the target compound .
- Key Data :
| Reagent | Solvent | Reaction Time | Yield |
|---|---|---|---|
| Cs₂CO₃ | CH₃CN | 3–24 h | 60–85% |
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodology :
- 1H NMR : Peaks at δ 1.2–1.4 ppm (triplet, CH₂CH₃), δ 3.5–4.2 ppm (multiplet, SCH₂ and ester groups), and δ 2.5 ppm (singlet, CH₃ on thiadiazole) .
- IR Spectroscopy : Strong bands at ~1700 cm⁻¹ (C=O ester) and ~2550 cm⁻¹ (S–H, if present in intermediates) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular formula C₈H₁₂N₂O₂S₂ .
Q. How is the purity of the compound assessed in academic settings?
- Methodology : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Purity >95% is typically required for biological testing .
Advanced Research Questions
Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is used to resolve molecular geometry. Challenges include crystal twinning or weak diffraction due to flexible ester groups. Solutions involve using SHELXL for refinement and ORTEP-3 for visualizing anisotropic displacement parameters .
- Key Data :
| Bond Length (Å) | Angle (°) |
|---|---|
| S–C: 1.78–1.82 | C–S–C: ~90° |
| C=O: 1.21 | N–N–S: ~120° |
Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound?
- Methodology : Graph set analysis (Etter’s method) identifies motifs like chains from N–H···O/S interactions. These patterns are critical for predicting crystal packing and stability .
Q. What contradictions exist in reported biological activities, and how can they be resolved?
- Case Study : Discrepancies in herbicidal efficacy may stem from stereochemical variations (e.g., racemic vs. enantiopure forms). Resolution involves chiral HPLC separation followed by bioassays on isolated enantiomers .
Q. How does computational modeling aid in understanding the compound’s reactivity?
- Methodology : Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict nucleophilic attack sites (e.g., sulfur atoms) and reaction barriers. Molecular docking studies assess binding to biological targets like PPAR-γ .
Methodological Considerations Table
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
